N-Ethyl-dope
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ligustrazine (hydrochloride) can be synthesized through several methods. One common synthetic route involves the reaction of tetramethylpyrazine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, ligustrazine (hydrochloride) is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ligustrazine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Ligustrazine can be oxidized to form different derivatives with enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups on the ligustrazine molecule, altering its pharmacological properties.
Substitution: Ligustrazine can undergo substitution reactions where functional groups are replaced with other groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various ligustrazine derivatives with different pharmacological activities. These derivatives are often studied for their potential therapeutic applications in treating cardiovascular and cerebrovascular diseases .
Scientific Research Applications
Ligustrazine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Mechanism of Action
Ligustrazine (hydrochloride) exerts its effects through several molecular mechanisms. It promotes blood flow and circulation by inhibiting platelet aggregation and reducing blood viscosity. Ligustrazine also has antioxidant properties, which help protect cells from oxidative stress. Additionally, it can modulate the expression of various genes and proteins involved in inflammation and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetramethylpyrazine: The parent compound of ligustrazine, known for its vasodilatory effects.
Ligustrazine derivatives: Various derivatives have been synthesized to enhance the pharmacological properties of ligustrazine.
Uniqueness
Ligustrazine (hydrochloride) is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets and pathways. Its ability to promote blood flow, reduce blood viscosity, and exert antioxidant effects makes it a valuable therapeutic agent for treating cardiovascular and cerebrovascular diseases .
Properties
CAS No. |
121521-33-3 |
---|---|
Molecular Formula |
C43H82NO8P |
Molecular Weight |
772.1 g/mol |
IUPAC Name |
[3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+ |
InChI Key |
DZYSBRAFLSOLER-FLFKKZLDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-ethyl-1,2-dioleoylphosphatidylethanolamine N-ethyl-DOPE |
Origin of Product |
United States |
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